Umifenovir Glucuronide
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Overview
Description
Umifenovir Glucuronide is a metabolite of Umifenovir, an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections . Umifenovir has been in use in Russia for approximately 25 years and in China since 2006 . The glucuronide conjugate is formed through phase II metabolism, where Umifenovir undergoes glucuronidation, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Glucuronide involves the glucuronidation of Umifenovir. The reaction conditions for this enzymatic process include a physiological pH of around 7.4 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound would involve the large-scale synthesis of Umifenovir followed by its enzymatic glucuronidation. This process can be optimized by using recombinant UGT enzymes and ensuring the availability of sufficient UDP-glucuronic acid . The reaction mixture is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Umifenovir Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Umifenovir Glucuronide has several scientific research applications:
Mechanism of Action
Umifenovir Glucuronide exerts its effects by enhancing the solubility and excretion of Umifenovir. The glucuronidation process increases the hydrophilicity of Umifenovir, facilitating its elimination from the body through urine and feces . This process helps in maintaining the therapeutic levels of Umifenovir in the body while preventing its accumulation and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir Glucuronide: A metabolite of Oseltamivir, another antiviral drug used for the treatment of influenza.
Ribavirin Glucuronide: A metabolite of Ribavirin, used for the treatment of hepatitis C and other viral infections.
Remdesivir Glucuronide: A metabolite of Remdesivir, used for the treatment of COVID-19.
Uniqueness
Umifenovir Glucuronide is unique due to its dual-acting antiviral/host-targeting properties, which are not commonly observed in other antiviral drugs . This dual activity provides additional protection against viral resistance, making it a valuable compound in antiviral therapy .
Properties
Molecular Formula |
C28H33BrN2O9S |
---|---|
Molecular Weight |
653.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1 |
InChI Key |
YWNDZUQXXCRSIJ-WXCVBFKSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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